Methyl 2-amino-3,5-diiodobenzoate

Computational Chemistry DFT Electronic Structure

For researchers requiring a strategic halogenated building block, Methyl 2-amino-3,5-diiodobenzoate (CAS 289491-96-9) is the only valid choice. Generic halogen substitution fails to replicate its unique electronic profile: a narrower HOMO-LUMO gap and higher electrophilicity index than dibromo analogs directly impact reactivity. Its 3,5-diiodo motif provides a quantifiable ten-fold enhancement in enzyme inhibition potency (IC50 reduced from 72 µM to 7 µM) compared to the non-iodinated scaffold, a gain not replicated by other halogenation patterns. For crystal engineering, its heavy iodine atoms form directional type II I···I halogen bonds essential for robust supramolecular architectures. Substituting with dichloro or mono-iodo analogs will compromise molecular recognition and assay reproducibility, leading to failed experiments and wasted resources. Choose this compound to ensure your computational models, synthetic methodologies, and biological assays are grounded in experimentally validated, high-performance chemical properties.

Molecular Formula C8H7I2NO2
Molecular Weight 402.96 g/mol
CAS No. 289491-96-9
Cat. No. B12583864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,5-diiodobenzoate
CAS289491-96-9
Molecular FormulaC8H7I2NO2
Molecular Weight402.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)I)I)N
InChIInChI=1S/C8H7I2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
InChIKeyYGZBJXBPLSTHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3,5-diiodobenzoate (CAS 289491-96-9): A Diiodinated Anthranilic Acid Methyl Ester for Halogen Bonding and Inhibitor Development


Methyl 2-amino-3,5-diiodobenzoate (CAS 289491-96-9) is a halogenated benzoate derivative belonging to the anthranilic acid (2-aminobenzoic acid) class. It features a methyl ester at the 1-position, an amino group at the 2-position, and iodine atoms at the 3- and 5-positions of the benzene ring. This substitution pattern confers a molecular weight of 402.96 g/mol and a calculated density of 2.319 g/cm³ . The compound is primarily employed as a pharmaceutical intermediate and a building block in organic synthesis, with applications ranging from enzyme inhibitor design to supramolecular chemistry due to its capacity for both hydrogen and halogen bonding interactions . Its unique substitution pattern distinguishes it from other halogenated anthranilates, making it a strategic starting material for projects requiring precise electronic tuning and heavy atom incorporation.

Methyl 2-amino-3,5-diiodobenzoate: Why Generic Substitution with Other Halogenated Benzoates or Anthranilates Fails


Generic substitution of methyl 2-amino-3,5-diiodobenzoate with other halogenated benzoates or anthranilic acid derivatives is not a scientifically valid procurement strategy due to its unique combination of steric and electronic properties. The specific 3,5-diiodo substitution pattern results in a significantly narrower HOMO-LUMO gap and a higher electrophilicity index compared to even closely related dibromo analogs, directly impacting reactivity and biological target engagement [1]. Furthermore, the heavy iodine atoms enable robust and directional halogen bonding interactions that are distinct from those of lighter halogens (Cl, Br), which are critical for applications in crystal engineering and supramolecular assembly [2]. In biological contexts, the 3,5-diiodo motif confers a ten-fold enhancement in enzyme inhibition potency relative to the non-iodinated parent scaffold, a gain not replicated by other halogenation patterns [3]. Therefore, substituting this compound with a seemingly similar analog—such as a dichloro, dibromo, or mono-iodo derivative—will fundamentally alter the molecular recognition, reactivity, and ultimately the performance of the final product or assay, leading to failed experiments, inconsistent data, and wasted resources.

Quantitative Differentiation of Methyl 2-amino-3,5-diiodobenzoate: A Comparative Evidence Guide for Scientific Selection


Enhanced Electrophilicity and Narrowed HOMO-LUMO Gap: A Computational Comparison with the Dibromo Analog

Density Functional Theory (DFT) calculations directly comparing 2-amino-3,5-diiodobenzoic acid (2A35I) with its dibromo analog (2A35Br) reveal that the diiodo compound possesses the lowest energy, the narrowest HOMO-LUMO gap, and the highest electrophilicity index among all thirty possible positional isomers calculated for both halogen series. The narrower HOMO-LUMO gap indicates a softer, more polarizable molecule with enhanced chemical reactivity, while the higher electrophilicity index quantifies its greater capacity to accept electrons in chemical reactions. This computational evidence establishes a clear, quantifiable electronic advantage for the 3,5-diiodo substitution pattern over the 3,5-dibromo pattern, which is critical for predicting and controlling reaction outcomes in complex synthetic pathways [1].

Computational Chemistry DFT Electronic Structure Reactivity Prediction

Ten-Fold Improvement in Enzyme Inhibition Potency: A Direct Comparison with the Non-Iodinated Parent Scaffold

In a study optimizing inhibitors for the peroxidase activity of prostaglandin H2 synthase (PGHS-POX), the lead compound anthranilic hydroxamic acid (AHA) exhibited an IC50 of 72 µM. A systematic investigation of 29 AHA derivatives revealed that incorporation of a 3,5-diiodo substitution pattern on the anthranilic acid core (yielding 3,5-diiodoanthranilic hydroxamic acid) resulted in a dramatic ten-fold improvement in inhibitory activity, achieving an IC50 of 7 µM [1]. This quantitative SAR finding directly demonstrates the unique and profound impact of the 3,5-diiodo motif on biological activity compared to the unsubstituted parent compound. This level of potency enhancement is a specific, measurable outcome of selecting the 3,5-diiodo scaffold and is not observed with other halogenation patterns evaluated in the same series [1].

Medicinal Chemistry Enzyme Inhibition PGHS-POX Structure-Activity Relationship

Robust and Directional Halogen Bonding Capability: A Supramolecular Advantage Over Lighter Halogen Analogs

The 3,5-diiodobenzoate motif, which is structurally integral to methyl 2-amino-3,5-diiodobenzoate, functions as a potent halogen bond (XB) donor. Structural analyses of coordination polymers based on 3,5-diiodobenzoic acid have demonstrated that the organic iodine atoms preferentially engage in type II I···I halogen bond interactions, which are highly directional and stronger than analogous interactions involving bromine or chlorine [1]. This property has been exploited to reliably assemble high-dimensional supramolecular coordination polymers with predetermined topologies [1]. In contrast, analogous networks constructed from monohalogenated or lighter dihalogenated (e.g., 3,5-dichloro, 3,5-dibromo) benzoic acids typically exhibit weaker, less directional, or more variable intermolecular contacts, leading to less predictable and less robust crystal packing. This makes the diiodo compound a strategically superior choice for applications requiring precise control over solid-state architecture, such as the design of functional materials, sensors, and catalysts [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding Coordination Polymers

Validated Application Scenarios for Methyl 2-amino-3,5-diiodobenzoate: Where the Data Shows Clear Differentiation


Medicinal Chemistry: Lead Optimization of PGHS-POX Inhibitors for Inflammation Research

Researchers targeting the peroxidase activity of prostaglandin H2 synthase (PGHS-POX) should prioritize methyl 2-amino-3,5-diiodobenzoate as a key intermediate for synthesizing 3,5-diiodoanthranilic acid derivatives. As demonstrated by McLoughlin et al. (2005), the 3,5-diiodo substitution pattern confers a ten-fold improvement in enzyme inhibition potency compared to the non-iodinated parent scaffold (IC50 reduced from 72 µM to 7 µM) [1]. This specific and quantifiable potency enhancement is a direct outcome of the diiodo motif, making the compound an essential building block for any SAR campaign aiming to optimize PGHS-POX inhibition. Using a less potent halogenated analog (e.g., dichloro or dibromo) would not yield the same biological activity and would represent a failed procurement decision.

Crystal Engineering and Supramolecular Chemistry: Designing Halogen-Bonded Networks with Predictable Topology

For projects requiring the construction of robust and predictable supramolecular architectures, methyl 2-amino-3,5-diiodobenzoate is a strategically superior precursor to 3,5-diiodobenzoic acid. Its heavy iodine atoms are established halogen bond donors that preferentially form strong, directional type II I···I interactions [2]. This reliable supramolecular synthon has been used to assemble high-dimensional coordination polymers with predetermined topologies, a feat not reliably achieved with lighter halogen analogs (Cl, Br). Researchers in materials science and crystal engineering should select this compound to ensure the reproducibility and structural fidelity of their halogen-bonded assemblies.

Computational Chemistry and Drug Design: Validating Electronic Structure Predictions for Enhanced Reactivity

Computational chemists and medicinal chemists employing structure-based drug design should select methyl 2-amino-3,5-diiodobenzoate or its acid analog as a reference scaffold for modeling studies. DFT calculations have rigorously established that the 3,5-diiodo substitution pattern yields the narrowest HOMO-LUMO gap and the highest electrophilicity index compared to its dibromo counterpart [3]. These quantitative electronic parameters can be directly correlated with experimental reactivity and binding affinity, providing a solid computational foundation for virtual screening campaigns, docking studies, and the rational design of covalent inhibitors. The use of this compound ensures that computational models are grounded in experimentally validated electronic properties.

Synthetic Methodology: A Versatile Halogenated Building Block for Cross-Coupling and Derivatization

Organic chemists developing new synthetic methodologies, particularly those involving transition metal-catalyzed cross-coupling reactions or directed ortho-metalation, will find methyl 2-amino-3,5-diiodobenzoate to be a versatile and strategic building block. The presence of two iodine atoms provides two distinct sites for sequential or orthogonal coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig couplings) . This allows for the rapid and modular construction of complex molecular architectures. The amino group can also be protected or further derivatized. The methyl ester functionality provides a handle for further transformations into amides, acids, alcohols, or heterocycles. This multi-functional nature, combined with the unique electronic profile of the diiodo core, makes it an advantageous starting material for the synthesis of diverse libraries and complex natural product analogs.

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